molecular formula C10H9BrN2O2S2 B1221887 5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide

5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide

Cat. No.: B1221887
M. Wt: 333.2 g/mol
InChI Key: QSMVBOULCKMAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide is a chemical compound with a unique structure that includes a bromine atom, a pyridinylmethyl group, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 4-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or other halogenated derivatives.

Scientific Research Applications

5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the bromine atom and the thiophenesulfonamide group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(4-pyridinylmethyl)-2-furamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide is unique due to the presence of the thiophenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H9BrN2O2S2

Molecular Weight

333.2 g/mol

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H9BrN2O2S2/c11-9-1-2-10(16-9)17(14,15)13-7-8-3-5-12-6-4-8/h1-6,13H,7H2

InChI Key

QSMVBOULCKMAMR-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=CN=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-aminomethyl-pyridine (1.24 g, 11.5 mmol) in THF (8 ml) was added at 0° C. (ice water bath) commercially available 5-bromo-thiophene-2-sulfonyl chloride (1.0 g, 3.82 mmol) dissolved in THF (8 ml) and triethylamine (0.59 ml, 4.21 mmol). The reaction mixture was stirred at room temperature for 16 h and evaporated. The crude product was further purified by flash chromatography (dichloromethane/methanol) and crystallization from dichloromethane/hexane to yield the title compound (1.21 g, 95%) as a white solid. MS (ISN) 330.8 [(M−H)−], mp 159° C.
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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